5-Methylthieno[2,3-B]pyridine-2-carboxylic acid
Description
5-Methylthieno[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thienopyridine core with a methyl group at the 5-position and a carboxylic acid moiety at the 2-position. This structure combines the electron-rich thiophene ring with the pyridine system, imparting unique electronic and steric properties.
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
5-methylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2S/c1-5-2-6-3-7(9(11)12)13-8(6)10-4-5/h2-4H,1H3,(H,11,12) |
InChI Key |
CCQOTJSRPSHIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)SC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid typically involves multicomponent reactions. One common method is the condensation of acetylacetones, cyanothioacetamide, and alkylating reagents in ethanol with short-term boiling in the presence of triethylamine . This reaction proceeds through the formation of a Knoevenagel alkene, which undergoes intramolecular cyclization to form the thienopyridine structure.
Industrial Production Methods
the principles of multicomponent reactions and the use of efficient catalysts such as pyridine-2-carboxylic acid can be applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
5-Methylthieno[2,3-B]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thienopyridine ring .
Scientific Research Applications
Neuroprotective Properties
Research indicates that 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid exhibits neuroprotective effects, potentially influencing cholinergic signaling pathways. It may interact with neurotransmitter systems, particularly acetylcholine receptors, which are crucial for cognitive functions and memory. Preliminary studies suggest that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by protecting neuronal cells from oxidative stress and apoptosis .
Anti-inflammatory and Antitumor Activity
The compound has shown promise as an inhibitor of the IκB kinase (IKK) complex, which plays a significant role in the inflammatory response and cancer progression. Inhibiting IKK can prevent the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby reducing the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α . This mechanism positions this compound as a potential therapeutic agent for autoimmune diseases and various cancers including breast and colorectal cancers .
Antioxidant Activity
The compound also demonstrates antioxidant properties, which contribute to its protective effects on neuronal cells. By scavenging free radicals, it may help mitigate oxidative damage associated with neurodegenerative disorders .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to untreated controls. This suggests its potential application in preventing neurodegeneration associated with diseases like Alzheimer's .
Case Study 2: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound effectively inhibited the proliferation of triple-negative breast cancer (TNBC) cell lines. The compound was found to induce cell cycle arrest at the G0/G1 phase while decreasing the S phase population. Additionally, in ovo models showed reduced tumor size when treated with this compound .
Summary of Findings
The applications of this compound are diverse and promising:
Mechanism of Action
The mechanism of action of 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Reactivity and Binding: The methyl group in the target compound provides moderate electron-donating effects and steric bulk, optimizing interactions with hydrophobic enzyme pockets without excessive size . In contrast, bromo (5-Br analog) introduces electron-withdrawing effects and higher molecular weight, which may hinder membrane permeability but facilitate cross-coupling reactions .
Carboxylic Acid vs. Amide Derivatives :
- The carboxylic acid in the target compound (pKa ~4–5) ionizes at physiological pH, improving aqueous solubility but limiting cell permeability. In contrast, amide derivatives (e.g., LY2033298) are neutral, enhancing bioavailability and oral absorption .
Heterocycle Variations :
- Pyrrolopyridine analogs (e.g., 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) replace sulfur with nitrogen, altering electronic density and hydrogen-bonding patterns. This may reduce π-π stacking interactions but improve metabolic stability .
Biological Activity Trends :
- Halogenated derivatives (e.g., 5-Br, 5-Cl) often exhibit enhanced inhibitory potency due to halogen bonding with protein targets. However, they may incur metabolic liabilities (e.g., dehalogenation) .
- The target compound’s methyl group offers a metabolically stable alternative, balancing activity and safety .
Biological Activity
5-Methylthieno[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as a therapeutic agent in various diseases. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, interactions with neurotransmitter systems, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a thieno ring fused to a pyridine ring, with a carboxylic acid functional group at the 2-position. Its molecular formula is CHNOS, and it has a molecular weight of approximately 179.22 g/mol. The unique structural features of this compound suggest significant implications for its biological activity.
Neuroprotective Properties
Research indicates that this compound exhibits neuroprotective effects, potentially through its influence on cholinergic signaling pathways. Preliminary studies have suggested that this compound may interact with acetylcholine receptors and other neuroreceptors, which could account for its biological effects in neuropharmacology .
The mechanisms by which this compound exerts its neuroprotective effects may include:
- Antioxidant Activity : The compound has shown potential antioxidant properties that contribute to the protection of neuronal cells from oxidative stress .
- Cholinergic Modulation : Its interaction with cholinergic signaling pathways suggests a role in enhancing cognitive functions and protecting against neurodegenerative diseases .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various receptors involved in neurotransmission. These studies indicate that the compound may have significant interactions with:
- Acetylcholine Receptors : Potential modulation of cholinergic signaling pathways.
- Neurotransmitter Systems : Implications for therapeutic applications in conditions such as Alzheimer's disease and other cognitive disorders .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Thieno[2,3-B]pyridine-2-carboxylic acid | CHNOS | Lacks methyl group at position 5 |
| 5-Acetylthieno[2,3-B]pyridine-2-carboxylic acid | CHNOS | Contains an acetyl group instead of methyl |
| 5-Nitrothieno[2,3-B]pyridine-2-carboxylic acid | CHNOS | Contains a nitro group at position 5 |
The presence of the methyl group at position 5 in this compound distinguishes it from its analogs and may enhance its neuroprotective properties compared to other similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of thieno[2,3-b]pyridine derivatives. For instance:
- Neuroprotective Effects : A study demonstrated that derivatives of thieno[2,3-b]pyridine exhibited significant neuroprotective effects against oxidative stress-induced neuronal cell death .
- Antitumor Activity : While not directly related to the primary focus on neuroprotection, some thieno derivatives have shown antitumor activity in breast cancer cell lines, indicating diverse biological applications .
Q & A
Q. What are the recommended synthetic routes for 5-methylthieno[2,3-b]pyridine-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Core Formation : Start with a thieno[2,3-b]pyridine precursor. Introduce the methyl group at the 5-position via alkylation or Friedel-Crafts acylation, using reagents like methyl iodide or acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) .
Carboxylation : Convert the 2-position substituent to a carboxylic acid via hydrolysis of a nitrile or ester group. For example, treat a 2-cyano intermediate with concentrated HCl under reflux to yield the carboxylic acid .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the pure product. Confirm purity via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and methyl group placement. For example, the methyl group at C5 appears as a singlet (~δ 2.5 ppm in CDCl₃) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₉H₇NO₂S) with an exact mass of 209.0178 g/mol .
- Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure to confirm fused-ring geometry and substituent positions .
Q. What are the primary applications of this compound in early-stage research?
- Methodological Answer :
- Medicinal Chemistry : Acts as a scaffold for kinase inhibitors. For example, modify the carboxylic acid group to amides or esters to enhance binding to ATP pockets in target enzymes .
- Material Science : Explore its use in organic semiconductors due to the conjugated thienopyridine system .
Advanced Research Questions
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes to improve aqueous solubility .
- Prodrug Strategies : Convert the carboxylic acid to a methyl ester for cell permeability, followed by intracellular esterase-mediated activation .
- Salt Formation : Synthesize sodium or potassium salts to enhance solubility in buffer solutions (e.g., PBS at pH 7.4) .
Q. How to resolve contradictory bioactivity data across studies?
- Methodological Answer :
Purity Verification : Re-analyze compound purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA). Impurities >2% can skew results .
Stereochemical Analysis : Use chiral HPLC or circular dichroism to rule out enantiomeric interference, especially if synthetic routes involve asymmetric steps .
Assay Optimization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR. Focus on the carboxylic acid’s role in hydrogen bonding .
- DFT Calculations : Calculate electrostatic potential maps to predict reactive sites for functionalization (e.g., electrophilic substitution at C4/C6) .
- MD Simulations : Simulate binding stability over 100 ns trajectories to assess the impact of methyl group rotation on target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
